[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone
Overview
Description
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone is a complex organic compound that features both piperazine and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Formation of the Morpholine Intermediate: Concurrently, morpholine is reacted with formaldehyde to produce 4-(morpholin-4-ylmethyl)benzaldehyde.
Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmacologically active compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including receptors and enzymes. It is used in assays to determine its binding affinity and activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders and certain types of cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylmethanone: This compound is similar in structure but features a cyclohexyl group instead of a morpholine moiety.
[4-(4-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone: This compound has a phenyloxan group instead of a morpholine moiety.
Uniqueness
The uniqueness of [4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone lies in its dual functional groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality enhances its potential as a pharmacologically active compound and a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-20-5-7-21(8-6-20)25-9-11-26(12-10-25)22(27)19-3-1-18(2-4-19)17-24-13-15-28-16-14-24/h1-8H,9-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWHDBTONAOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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